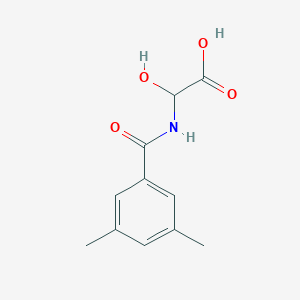
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine, also known as HDMG, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HDMG is a derivative of benzoylglycine and has a hydroxyl group attached to the benzene ring.
Scientific Research Applications
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has demonstrated that 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine is not fully understood. However, studies have suggested that 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine exerts its therapeutic effects through multiple pathways. In cancer research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine induces apoptosis by activating the caspase cascade and suppressing the PI3K/Akt/mTOR pathway. In inflammation research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine inhibits the NF-κB pathway and reduces the production of inflammatory cytokines. In neurodegenerative disease research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine reduces oxidative stress by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been shown to have various biochemical and physiological effects. In cancer research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine inhibits the growth of cancer cells, induces apoptosis, and suppresses angiogenesis. In inflammation research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine reduces inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It has low toxicity and can be used in various cell lines and animal models. However, there are also limitations to using 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine in lab experiments. It has low solubility in water, which can affect its bioavailability. Additionally, the mechanism of action of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine. In cancer research, further studies are needed to investigate the potential of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine as a chemotherapeutic agent and to determine the optimal dosage and administration route. In inflammation research, studies are needed to investigate the potential of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine as a treatment for chronic inflammatory diseases. In neurodegenerative disease research, studies are needed to investigate the potential of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine and to optimize its bioavailability.
properties
CAS RN |
173189-83-8 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[(3,5-dimethylbenzoyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13NO4/c1-6-3-7(2)5-8(4-6)9(13)12-10(14)11(15)16/h3-5,10,14H,1-2H3,(H,12,13)(H,15,16) |
InChI Key |
POECXKASFUHLAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |
synonyms |
Acetic acid, [(3,5-dimethylbenzoyl)amino]hydroxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

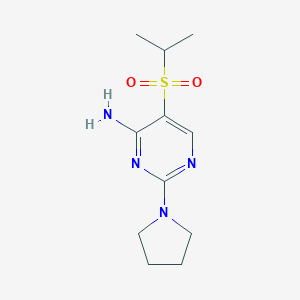
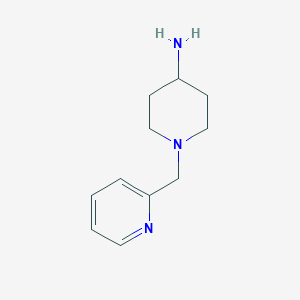
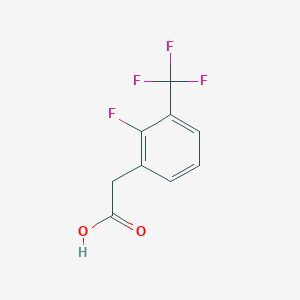
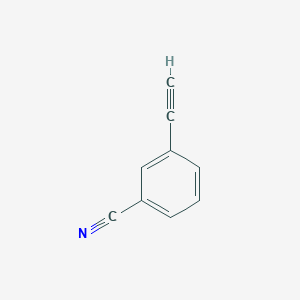
![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)


![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)


![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)
